molecular formula C13H11N3O B1425079 3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile CAS No. 1286726-67-7

3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile

Katalognummer B1425079
CAS-Nummer: 1286726-67-7
Molekulargewicht: 225.25 g/mol
InChI-Schlüssel: MSBYVVNDOIUMBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile is a chemical compound with the molecular formula C16H11N3O. It is also known as OPN-305 and is a potent antagonist of Toll-like receptor 2 and 4. Toll-like receptors (TLRs) are a type of protein that plays a crucial role in the immune system's response to pathogens. OPN-305 has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

OPN-305 is a potent antagonist of Toll-like receptor 2 and 4. Toll-like receptors play a crucial role in the immune system's response to pathogens. When a pathogen enters the body, it is recognized by the Toll-like receptors, which then activate the immune system to fight the pathogen. However, in some diseases, the Toll-like receptors are overactivated, leading to chronic inflammation. OPN-305 blocks the activation of Toll-like receptors, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
OPN-305 has been shown to have anti-inflammatory properties and has been tested in preclinical studies for the treatment of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

OPN-305 has been extensively studied in preclinical studies and has shown promising results in the treatment of various diseases. However, its use in clinical trials is limited due to its potential side effects and toxicity. Further studies are needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the study of OPN-305. One area of research is the development of more potent and selective Toll-like receptor antagonists. Another area of research is the identification of biomarkers that can predict the response to OPN-305 treatment. Additionally, studies are needed to determine the optimal dosing and administration of OPN-305 in clinical trials.

Wissenschaftliche Forschungsanwendungen

OPN-305 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been tested in preclinical studies for the treatment of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. OPN-305 has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.

Eigenschaften

IUPAC Name

3-(6-oxopyridazin-1-yl)-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-9-8-12(11-5-2-1-3-6-11)16-13(17)7-4-10-15-16/h1-7,10,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBYVVNDOIUMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)N2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile
Reactant of Route 2
3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile
Reactant of Route 4
3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile
Reactant of Route 6
3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.